Heneicosanedioic acid

Description

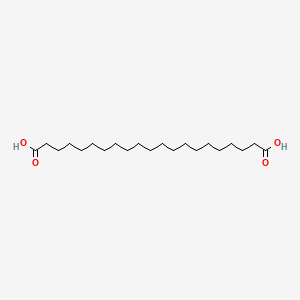

Structure

2D Structure

Properties

IUPAC Name |

henicosanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c22-20(23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(24)25/h1-19H2,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLXTFFHCFWCGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-55-5 | |

| Record name | Heneicosanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HENEICOSANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73CA8QKN34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biologically Relevant Sources of Heneicosanedioic Acid

Identification and Isolation Methodologies from Plant-Derived Materials

The primary plant-derived source of heneicosanedioic acid is Japan wax, a substance obtained from the berries of the wax tree. Methodologies for its identification and isolation have evolved from classical chemical degradation to modern spectrometric techniques.

This compound is a known constituent of Japan wax, which is extracted from the berries of the Japanese wax tree, Rhus succedanea. acs.orgtandfonline.comresearchgate.net This wax is not a true wax but rather a fat, primarily composed of glycerides of fatty acids. tandfonline.comnih.gov The dicarboxylic acid fraction of Japan wax, historically referred to as "japanic acid," constitutes approximately 1-6% of the wax. acs.orgtandfonline.com Early chemical investigations identified this fraction as a mixture of long-chain dicarboxylic acids. acs.org

Subsequent analyses have confirmed that "japanic acid" is predominantly a mixture of C21 (this compound) and C23 dicarboxylic acids. acs.org Some studies have also reported the presence of other homologous dicarboxylic acids, including C19, C20, C22, and C24 chains. acs.org The extraction of Japan wax from the berries is typically achieved through methods such as expression (pressing), heating, or the use of solvents. tandfonline.com

Table 1: Composition of Dicarboxylic Acids in Japan Wax

| Dicarboxylic Acid | Carbon Chain Length | Common Name/Reference |

| This compound | C21 | Japanic acid (major component) acs.orgtandfonline.com |

| Tricosanedioic acid | C23 | Japanic acid (major component) acs.org |

| Nonadecanedioic acid | C19 | Present in mixture acs.org |

| Eicosanedioic acid | C20 | Present in mixture acs.org |

| Docosanedioic acid | C22 | Present in mixture acs.org |

| Tetracosanedioic acid | C24 | Present in mixture acs.org |

Modern analytical techniques have significantly advanced the detection and characterization of this compound in botanical extracts. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of dicarboxylic acids. mdpi.comnih.gov

For GC-MS analysis, derivatization of the carboxylic acid groups is often necessary to increase the volatility of the compound. wikipedia.org This can be achieved by converting the dicarboxylic acid into its corresponding ester, for example, a dibutyl ester. nih.gov The derivatized sample is then introduced into the gas chromatograph, where it is separated based on its boiling point and interactions with the chromatographic column. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum that allows for their identification. mdpi.com

LC-MS offers an alternative approach that can often be performed with less extensive sample derivatization. kobe-u.ac.jp Reversed-phase liquid chromatography can be used to separate the dicarboxylic acids based on their polarity. The eluting compounds are then ionized and detected by the mass spectrometer. google.com Derivatization can still be employed in LC-MS to enhance ionization efficiency and sensitivity. kobe-u.ac.jp High-resolution mass spectrometry coupled with these separation techniques allows for the accurate determination of the elemental composition and structure of the detected dicarboxylic acids.

Exploration of this compound Presence in Microbial Systems and Other Biological Matrices

While the presence of this compound is well-documented in certain plant waxes, its occurrence in microbial systems is also an area of scientific investigation. Various microorganisms, particularly yeasts and bacteria, are known to produce long-chain dicarboxylic acids through the ω-oxidation of fatty acids or n-alkanes. fraunhofer.de

The synthesis of long-chain dicarboxylic acids in microorganisms like Candida species occurs via the ω-oxidation pathway. fraunhofer.de This metabolic process involves the enzymatic oxidation of the terminal methyl group of a fatty acid to a carboxylic acid group, thereby forming a dicarboxylic acid. fraunhofer.de While specific reports on the natural production of this compound by wild-type microorganisms are not abundant, the metabolic capability to produce a range of long-chain dicarboxylic acids is present in these organisms.

Engineered microorganisms have also been developed to enhance the production of long-chain dicarboxylic acids. researchgate.net By introducing specific genes, such as those encoding for cytochrome P450 monooxygenases, and modifying existing metabolic pathways, researchers can create microbial cell factories capable of converting renewable feedstocks like plant oils into valuable dicarboxylic acids. researchgate.net Although these studies often focus on more common dicarboxylic acids, the underlying biochemical principles are applicable to the production of less common ones like this compound. The detection and quantification of dicarboxylic acids in microbial cultures and other biological matrices are typically performed using the advanced spectrometric techniques described previously, such as GC-MS and LC-MS. nih.gov

Synthetic Strategies for Heneicosanedioic Acid and Its Structural Analogues

Chemical Synthesis Methodologies

Chemical synthesis provides versatile and established routes to produce heneicosanedioic acid and other long-chain α,ω-dicarboxylic acids. These methods range from novel multi-step syntheses to catalytic reactions that transform readily available precursors.

A specific synthesis for 1,21-heneicosanedioic acid has been developed to address the need for odd-numbered long-chain diacids. acs.org Traditional methods like malonic ester alkylation often require long-chain dibromides, which can be difficult to synthesize, especially for uneven chain lengths. acs.org One novel approach begins with the reaction of 10-undecenoic acid. The synthesis involves several steps, including conversions and hydrolysis, to ultimately yield 1,21-heneicosanedioic acid in good yield. acs.org This route provides a targeted pathway to this specific C21 dicarboxylic acid, overcoming limitations of other general methods that may favor even-numbered chains. acs.org

Olefin metathesis is a powerful reaction for the synthesis of carbon-carbon double bonds, enabling the construction of long-chain molecules from unsaturated fatty acids. researchgate.netnih.gov Specifically, the self-metathesis of monounsaturated fatty acids using ruthenium-based catalysts, such as Grubbs catalysts, is an effective route to produce symmetrical long-chain unsaturated α,ω-dicarboxylic acids. researchgate.netresearchgate.net

This reaction is subject to thermodynamic equilibrium; however, in solvent-free conditions, the dicarboxylic acid product often precipitates from the reaction mixture, driving the equilibrium towards the products and resulting in high conversions (>80%). researchgate.netresearchgate.net This method is advantageous as it can utilize renewable feedstocks like fatty acids from soy, rapeseed, and linseed oils. researchgate.net The reaction tolerates a wide variety of functional groups and is highly efficient, with catalyst loadings as low as 0.005 mol% being effective. researchgate.netorganic-chemistry.org

| Fatty Acid Substrate | Catalyst | Conversion (%) | Isolated Yield of Diacid (%) | Resulting Diacid |

|---|---|---|---|---|

| Oleic Acid | 2nd Gen. Grubbs | >85 | 80 | 9-Octadecenedioic acid |

| 11-Eicosenoic Acid | 2nd Gen. Grubbs | >85 | 81 | 11-Docosenedioic acid |

| Erucic Acid | 2nd Gen. Grubbs | >85 | 80 | 13-Hexacosen-1,26-dioic acid |

| 10-Undecenoic Acid | 2nd Gen. Grubbs | 87 | 82 | 10-Eicosenedioic acid |

Catalytic oxidation offers a direct pathway to convert hydrocarbons and other precursors into dicarboxylic acids. google.com Heterogeneous catalysts are often employed for the selective oxidation of saturated and cycloaliphatic hydrocarbons. For instance, adipic acid can be prepared from cyclohexane (B81311) in a single step using a heterogeneous catalyst in an autoclave at temperatures between 25 to 300 °C. google.com

Another approach involves the isomerizing hydroxycarbonylation of unsaturated fatty acids. acs.org This method uses a palladium catalyst to convert unsaturated fatty acids, like oleic acid, into linear long-chain dicarboxylic acids with high selectivity (>90%). acs.org The process involves the activation of a Pd(II) precursor to form a catalytically active Pd hydride species. acs.org Furthermore, renewable resources like lignin (B12514952) can be converted into smaller dicarboxylic acids, such as oxalic acid and succinic acid, through catalytic oxidation using CuFeS2 nanoparticles and hydrogen peroxide under mild conditions. researchgate.net

Intramolecular condensation reactions of dicarboxylic esters are used to synthesize cyclic derivatives. The Dieckmann cyclization, an intramolecular Claisen condensation, is a key method in this category. jove.com This reaction converts diesters into cyclic β-ketoesters in the presence of a strong base. jove.com The process is particularly favorable for producing stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively. jove.comjove.com

The mechanism involves the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile, attacking the other ester's carbonyl carbon within the same molecule. jove.com This cyclizes the molecule, and after the loss of an alkoxide ion, a cyclic β-ketoester is formed. jove.com This product can then be used as a versatile intermediate for synthesizing other substituted cyclic compounds. jove.com

Biotechnological and Chemo-Enzymatic Synthesis of this compound

Biotechnological routes, including microbial fermentation and chemo-enzymatic processes, present sustainable alternatives to purely chemical methods for producing dicarboxylic acids, often utilizing renewable feedstocks.

Certain microorganisms, particularly yeasts of the genus Candida (e.g., Candida tropicalis), are capable of converting n-alkanes or fatty acids into long-chain dicarboxylic acids via the ω-oxidation pathway. nih.govoup.com This process involves the oxidation of the terminal methyl group of a fatty acid. nih.gov Genetic engineering has been used to enhance production by blocking competing metabolic pathways, such as β-oxidation, which degrades fatty acids. google.com

Engineered strains of Wickerhamiella sorbophila have also been developed as a powerful platform for producing dicarboxylic acids from vegetable oil-based feedstocks. nih.gov In one study, an engineered strain produced 92.5 g/L of dodecanedioic acid from methyl laurate in a fed-batch fermentation process. nih.gov These biological systems offer a way to produce a range of dicarboxylic acids, with the chain length of the product corresponding to the chain length of the alkane or fatty acid substrate provided. oup.com

| Microorganism | Substrate | Product | Titer/Yield | Reference |

|---|---|---|---|---|

| Candida cloacae M-1 (mutant) | n-Hexadecane | Hexadecanedioic acid (DC-16) | 29.3 g/L | oup.com |

| Wickerhamiella sorbophila UHP4 (engineered) | Methyl laurate | Dodecanedioic acid (DDDA) | 92.5 g/L | nih.gov |

| Engineered C. glutamicum | Glucose | Glutarate (C5 DCA) | 13.4 g/L | nih.gov |

A chemo-enzymatic approach combines the high selectivity of enzymes with the efficiency of chemical reactions. rsc.org These multi-step processes can convert complex renewable starting materials into valuable chemicals. For example, ricinoleic acid (12-hydroxyoleic acid) can be converted into 1,11-undecanedioic acid. rsc.org This process uses recombinant E. coli cells expressing an alcohol dehydrogenase and a Baeyer–Villiger monooxygenase for the biotransformation step, followed by chemical reduction and hydrolysis steps to yield the final dicarboxylic acid. rsc.org Such methods demonstrate the potential for creating practical and sustainable synthesis routes for a variety of dicarboxylic acids from bio-based resources like vegetable oils and lignocellulose. rsc.orgmdpi.com

Multistep Enzymatic Catalysis and Biotransformation Cascades for Long-Chain Dicarboxylic Acids

The synthesis of long-chain dicarboxylic acids, including this compound, through multistep enzymatic catalysis and biotransformation cascades represents a significant advancement in green chemistry. These methods utilize the high selectivity and efficiency of enzymes to convert renewable feedstocks like fatty acids and plant oils into valuable chemicals under mild reaction conditions. nih.govresearchgate.net

One prominent strategy involves the use of whole-cell biocatalysts, which can house a series of enzymatic reactions, thus creating a cascade effect. For instance, recombinant E. coli has been engineered to produce long-chain α,ω-dicarboxylic acids from fatty acids. This is achieved by heterologously expressing a CYP450-monooxygenase-mediated ω-oxidation pathway system, which exhibits high ω-regioselectivity. researchgate.net This system typically involves a three-step enzymatic reaction sequence where fatty acids are first hydroxylated at the terminal methyl group, followed by oxidation to an aldehyde and then to a dicarboxylic acid. fraunhofer.de

A multi-step enzymatic process has been successfully implemented for the production of various long-chain dicarboxylic acids from oleic and ricinoleic acid. nih.gov For example, 1,9-nonanedioic acid (azelaic acid) has been synthesized from 9-hydroxynonanoic acid using recombinant Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases (ChnDE) from Acinetobacter sp. NCIMB 9871. lu.se This demonstrates the potential of enzymatic cascades to transform intermediates into the final dicarboxylic acid products.

Enzyme cascades can also be designed to be self-sufficient in terms of cofactors. For instance, a biocatalytic cascade using a Baeyer-Villiger monooxygenase (BVMO) for the production of sebacic acid from oleic acid has been developed. researchgate.net To address the high cost of cofactors, an in-situ regeneration system between an alcohol dehydrogenase and the BVMO was proposed. researchgate.net Such strategies enhance the economic viability of these biocatalytic processes.

The table below summarizes key enzymes and their roles in the multistep enzymatic synthesis of long-chain dicarboxylic acids.

| Enzyme Class | Specific Enzyme Example | Source Organism | Role in Cascade | Substrate(s) | Product(s) |

| Monooxygenase | CYP450 | Pseudomonas putida | Terminal hydroxylation of fatty acids | Long-chain fatty acids | ω-hydroxy fatty acids |

| Alcohol Dehydrogenase | ChnDE | Acinetobacter sp. | Oxidation of ω-hydroxy fatty acids | ω-hydroxy fatty acids | ω-oxo fatty acids |

| Aldehyde Dehydrogenase | ChnDE | Acinetobacter sp. | Oxidation of ω-oxo fatty acids | ω-oxo fatty acids | α,ω-dicarboxylic acids |

| Baeyer-Villiger Monooxygenase | - | - | Oxidative cleavage of ketones | Ketones derived from fatty acids | Esters (precursors to dicarboxylic acids) |

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis

Metabolic engineering and synthetic biology offer powerful tools to enhance the microbial production of long-chain dicarboxylic acids like this compound. These approaches focus on the rational design and modification of microbial metabolism to improve product yield, titer, and productivity from renewable resources. nih.govnih.gov

A key strategy in metabolic engineering is the overexpression of essential enzymes in a desired biosynthetic pathway and the deletion of enzymes in competing pathways. This helps to redirect the metabolic flux towards the target molecule. nih.gov For the production of dicarboxylic acids, this often involves engineering the ω-oxidation pathway in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. nih.gov

Synthetic biology further expands these capabilities by enabling the construction of novel, efficient synthetic pathways. nih.gov Various synthetic pathways have been designed and implemented for the production of C5-C15 dicarboxylic acids. nih.gov While a specific pathway for the de novo biosynthesis of the C21 this compound is not yet established, the existing strategies for other long-chain dicarboxylic acids provide a clear roadmap. These strategies include the reverse β-oxidation pathway and engineered polyketide synthase (PKS)-based pathways. nih.gov

The choice of microbial host is also critical. Unconventional yeasts like Candida tropicalis are known for their strong terminal oxidation ability, making them suitable for converting hydrophobic substrates like alkanes into dicarboxylic acids. acs.org Metabolic engineering strategies in these yeasts often focus on enhancing the ω-oxidation pathway and blocking the β-oxidation pathway, which is responsible for the degradation of dicarboxylic acids, thereby promoting their accumulation. fraunhofer.de

Recent advancements have also focused on improving the properties of the biocatalytic elements themselves to enhance metabolic fluxes. This includes enzyme engineering to improve catalytic efficiency and substrate specificity. Furthermore, systems metabolic engineering, which combines systems biology, synthetic biology, and evolutionary engineering, is being used to develop highly efficient microbial cell factories for the production of mid-to-long-chain dicarboxylic acids. acs.org

The following table outlines common metabolic engineering strategies and their impact on the biosynthesis of long-chain dicarboxylic acids.

| Strategy | Description | Target Pathway(s) | Host Organism Example | Expected Outcome |

| Gene Overexpression | Increasing the expression of key enzymes in the biosynthetic pathway. | ω-oxidation pathway | Escherichia coli | Increased conversion of fatty acids to dicarboxylic acids. |

| Gene Deletion/Knockout | Inactivating genes of competing metabolic pathways to redirect carbon flux. | β-oxidation pathway | Candida tropicalis | Prevention of dicarboxylic acid degradation and increased product accumulation. fraunhofer.de |

| Pathway Engineering | Introduction of heterologous genes or entire pathways to create novel biosynthetic routes. | Reverse β-oxidation, PKS pathways | Corynebacterium glutamicum | De novo synthesis of dicarboxylic acids from simple carbon sources. chalmers.se |

| Cofactor Engineering | Optimizing the supply of necessary cofactors like NADPH and NADH. | Cofactor regeneration pathways | Saccharomyces cerevisiae | Enhanced activity of cofactor-dependent enzymes in the biosynthetic pathway. |

| Host Engineering | Modifying the host organism for improved tolerance to substrates and products. | Cellular transport and stress response pathways | Yarrowia lipolytica | Increased final product titer and process robustness. |

Metabolic Pathways and Biochemical Transformations Involving Heneicosanedioic Acid

Biosynthesis Pathways of Heneicosanedioic Acid in Natural Producers

The primary route for the biosynthesis of this compound and other long-chain dicarboxylic acids in various organisms is through the ω-oxidation pathway. This metabolic sequence involves the oxidation of the terminal methyl group of a monocarboxylic fatty acid.

The biosynthesis of this compound begins with its corresponding C21 monocarboxylic acid precursor, heneicosanoic acid. This long-chain fatty acid can be synthesized through fatty acid elongation processes within the cell. The key step in the formation of the dicarboxylic acid is the ω-oxidation of heneicosanoic acid. This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.org

The ω-oxidation pathway consists of three main enzymatic reactions:

Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated to form an ω-hydroxy fatty acid. This reaction is catalyzed by a cytochrome P450 monooxygenase. wikipedia.org

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase. youtube.com

Oxidation to a Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid. wikipedia.orgyoutube.com

The end product of this pathway, when starting with heneicosanoic acid, is this compound. While ω-oxidation is typically a minor pathway for fatty acid metabolism, its importance increases when the primary pathway, β-oxidation, is impaired. wikipedia.org

The key enzymes in the biosynthesis of long-chain dicarboxylic acids are the cytochrome P450 (CYP) enzymes, specifically those belonging to the CYP4A and CYP4F subfamilies. nih.gov These enzymes exhibit a preference for the chain length of the fatty acid substrate.

CYP4A subfamily: Members of this subfamily, such as CYP4A11 in humans, are efficient in the ω-hydroxylation of medium-chain (C10-C16) fatty acids. nih.gov

CYP4F subfamily: These enzymes, including CYP4F2 and CYP4F3, show a preference for longer-chain fatty acids (C16-C26). nih.gov

Given that heneicosanoic acid is a C21 fatty acid, it is highly probable that enzymes from the CYP4F subfamily are the primary catalysts for its initial ω-hydroxylation to form 21-hydroxyheneicosanoic acid, the first step in its conversion to this compound. Following this initial hydroxylation, cytosolic alcohol and aldehyde dehydrogenases complete the conversion.

The table below summarizes the key enzymes involved in the ω-oxidation pathway leading to the formation of dicarboxylic acids.

| Enzyme Family/Subfamily | Function | Probable Role in this compound Biosynthesis |

| Cytochrome P450 (CYP) | ||

| CYP4F Subfamily | ω-hydroxylation of long-chain fatty acids (C16-C26) | Catalyzes the initial hydroxylation of heneicosanoic acid. |

| CYP4A Subfamily | ω-hydroxylation of medium-chain fatty acids (C10-C16) | May have some activity towards heneicosanoic acid, but likely less than CYP4F. |

| Dehydrogenases | ||

| Alcohol Dehydrogenase | Oxidation of ω-hydroxy fatty acid to an aldehyde | Catalyzes the second step in the conversion of heneicosanoic acid. |

| Aldehyde Dehydrogenase | Oxidation of the aldehyde to a carboxylic acid | Catalyzes the final step to form this compound. |

Biochemical Conversion and Biotransformation Studies of this compound Precursors and Related Compounds

Research into the biotransformation of fatty acids has revealed pathways for converting common fatty acids into various valuable compounds, including dicarboxylic acids. While direct biotransformation of a common precursor like oleic acid to this compound is not a well-documented single-step process, related transformations provide insights into potential biochemical pathways.

For instance, studies have demonstrated the chemo-enzymatic conversion of oleic acid (a C18 unsaturated fatty acid) to azelaic acid (a C9 dicarboxylic acid) and pelargonic acid. mdpi.com This process involves enzymatic epoxidation and subsequent oxidative cleavage of the double bond. While this does not produce a C21 dicarboxylic acid, it highlights the use of microbial enzymes to modify fatty acid chains and produce dicarboxylic acids.

Furthermore, bacteria have been identified that can convert oleic acid to 10-hydroxystearic acid. nih.gov Such hydroxylation reactions are key steps in functionalizing the fatty acid backbone for further conversions. It is conceivable that through a combination of fatty acid chain elongation and terminal oxidation, microorganisms could be engineered to produce this compound from more common fatty acid precursors.

Research on Degradation Pathways of this compound in Environmental and Model Biological Systems

The primary degradation pathway for dicarboxylic acids, including this compound, is peroxisomal β-oxidation. nih.gov This process is distinct from the mitochondrial β-oxidation that degrades most monocarboxylic fatty acids. Peroxisomal β-oxidation is particularly important for the breakdown of very long-chain fatty acids and dicarboxylic acids.

The steps of peroxisomal β-oxidation are similar to those in mitochondria but are carried out by a different set of enzymes. The process involves the sequential removal of two-carbon units (acetyl-CoA) from the carboxyl ends of the dicarboxylic acid. For a dicarboxylic acid like this compound, degradation can commence from either of its two carboxyl groups.

The key enzymatic steps in peroxisomal β-oxidation include:

Acyl-CoA Oxidase: Catalyzes the first oxidation step, introducing a double bond.

Bifunctional Protein: Possesses both hydratase and dehydrogenase activities to convert the double bond into a keto group.

Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a dicarboxylic acid that is two carbons shorter.

This cycle repeats, progressively shortening the dicarboxylic acid chain. The resulting shorter-chain dicarboxylic acids can then be transported to the mitochondria for complete oxidation to CO2 and water. The acetyl-CoA produced can be utilized in various metabolic pathways, including the citric acid cycle.

While specific studies on the microbial degradation of this compound are not extensively documented, the general principles of dicarboxylic acid degradation by microorganisms are well-established. Soil and aquatic microorganisms possess the enzymatic machinery for β-oxidation and are capable of utilizing dicarboxylic acids as carbon and energy sources, contributing to their turnover in the environment.

Advanced Analytical Methodologies for Heneicosanedioic Acid Research

Chromatographic Techniques for Separation and Identification of Heneicosanedioic Acid

Chromatography is the cornerstone for the analysis of this compound, enabling its separation from other related compounds. The choice of technique is dictated by the sample matrix, the required sensitivity, and the specific analytical goal, such as quantification or isomer identification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of dicarboxylic acids. However, due to the low volatility and polar nature of this compound, direct analysis is not feasible. A crucial prerequisite is chemical derivatization to convert the polar carboxyl groups into more volatile, nonpolar esters or silyl (B83357) derivatives. nih.govresearchgate.net

Common derivatization procedures include esterification and silylation. researchgate.net Esterification, often performed using reagents like Boron Trifluoride (BF₃) in an alcohol (e.g., butanol), converts the carboxylic acid groups into their corresponding esters. nih.gov Silylation, using agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic protons of the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netscielo.br The choice of derivatization agent can impact the sensitivity and reproducibility of the analysis. researchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where the this compound derivative is separated from other components based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that confirms the compound's identity and allows for quantification. unar.ac.id For enhanced sensitivity, selected ion monitoring (SIM) can be employed, which focuses the mass spectrometer on specific ion fragments characteristic of the analyte, significantly lowering the limits of detection compared to scanning the full mass range (total ion current mode). nih.gov

Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Dicarboxylic Acids

| Feature | Esterification (e.g., BF₃/Butanol) | Silylation (e.g., BSTFA) |

|---|---|---|

| Principle | Converts carboxyl groups to esters. | Converts carboxyl groups to trimethylsilyl (TMS) ethers. |

| Volatility | Increases volatility for GC analysis. | Significantly increases volatility. |

| Stability | Derivatives are generally stable. | TMS derivatives can be prone to hydrolysis. |

| Reaction | Typically requires heating. | Can be performed at moderate temperatures (e.g., 70°C). scielo.br |

| Sensitivity | Good, with low limits of detection (pg range). nih.gov | Provides low detection limits and good reproducibility. researchgate.net |

| Application | Widely used for fatty acids and dicarboxylic acids. nih.gov | Common for analyzing polar metabolites, including organic acids. scielo.br |

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has emerged as a powerful alternative to GC-MS for the analysis of organic acids, including this compound. nih.gov A significant advantage of this technique is that it often allows for the direct analysis of dicarboxylic acids in their native form without the need for chemical derivatization, simplifying sample preparation and reducing analysis time. nih.gov

UPLC utilizes columns with smaller particles (typically <2 µm), which provides higher resolution, greater sensitivity, and faster analysis compared to traditional HPLC. mdpi.com The separation is typically achieved using reversed-phase chromatography. The UPLC system is coupled to a Q-TOF mass spectrometer, a high-resolution mass spectrometry (HRMS) instrument. This hybrid mass analyzer combines a quadrupole, which can be used to select a specific precursor ion, with a time-of-flight tube, which separates ions with very high mass accuracy. nih.govimrpress.com

This setup enables not only the accurate quantification of target compounds like this compound but also facilitates untargeted screening of all detectable compounds in a sample. nih.gov The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of an unknown compound, which is invaluable for structural elucidation and identification in complex matrices such as biological fluids or environmental samples. mdpi.com The MSE (mean-centered scaling) function allows for the acquisition of both precursor and fragment ion information from a single analytical run, providing comprehensive data for metabolite identification. mdpi.com

For exceptionally complex samples containing numerous structurally similar compounds, such as isomers of dicarboxylic acids, comprehensive two-dimensional gas chromatography (GC × GC) provides a significant enhancement in separation power. nih.gov When coupled with a TOF mass spectrometer, GC × GC-TOF-MS becomes an exceptionally powerful tool for detailed molecular characterization. researchgate.net

In a GC × GC system, two columns with different stationary phase selectivities (e.g., a nonpolar column followed by a polar column) are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast, secondary separation. The result is a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility in the first dimension and polarity in the second). nih.gov

This enhanced separation capacity is critical for resolving isomers of long-chain dicarboxylic acids that may co-elute in a single-dimension GC analysis. The coupling with a TOF-MS is advantageous due to its high data acquisition speed, which is necessary to capture the very narrow peaks (often <100 ms (B15284909) wide) generated by the second-dimension separation. nih.govresearchgate.net This technique is particularly valuable for analyzing complex mixtures of dicarboxylic acids and their derivatives, such as hydroxy- and keto-dicarboxylic acids found in environmental aerosols, enabling a more complete characterization of the sample. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is the primary spectrometric technique used in conjunction with chromatographic methods for the analysis of this compound. It provides critical information for both confirming the molecular structure and determining the quantity of the analyte.

For structural elucidation, the mass spectrometer fragments the ionized this compound (or its derivative). The resulting fragmentation pattern is a unique "fingerprint" that depends on the molecule's structure. In GC-MS analysis of silylated or esterified derivatives, characteristic fragments can be observed. For instance, TMS derivatives often show a characteristic ion at a mass-to-charge ratio (m/z) of 73. nih.gov High-resolution mass spectrometers, like TOF instruments, can measure the exact mass of these fragments, which helps in confirming their elemental composition and piecing together the structure of the parent molecule. nih.gov

For quantification, the intensity of the signal produced by the mass spectrometer is directly proportional to the amount of the compound present. By analyzing standard solutions of this compound at known concentrations, a calibration curve can be constructed. jmb.or.kr The concentration of the acid in an unknown sample can then be determined by comparing its signal intensity to the calibration curve. The use of internal standards—compounds with similar chemical properties to the analyte that are added to the sample in a known amount—is a common practice to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. nih.gov

Strategies for High-Purity Isolation and Recovery of this compound

Obtaining this compound in a highly purified form is essential for its use as an analytical standard or as a monomer in polymer synthesis. Several strategies can be employed for its isolation and recovery, particularly from complex mixtures like fermentation broths. google.comfraunhofer.de

One effective method is based on crystallization and pH adjustment . This process leverages the difference in solubility of the dicarboxylic acid and its salts. In a typical procedure for recovery from a fermentation broth, the pH of the solution is first adjusted to crystallize a monosalt of the long-chain dicarboxylic acid. After separating the monosalt crystals, they are re-dissolved, and the solution is acidified (e.g., to a pH of 2.0-4.0). This converts the monosalt back into the free dicarboxylic acid, which is less soluble and precipitates out of the solution. The purified this compound can then be collected by filtration, washed, and dried. google.com This process may include steps using adsorbents like activated carbon to remove color and protein impurities. google.com

Membrane-based solvent extraction represents another advanced recovery technique. This method uses a microporous membrane to separate the aqueous phase (e.g., fermentation broth) from an organic solvent phase. The dicarboxylic acid selectively partitions from the aqueous phase, diffuses through the membrane, and is captured in the organic solvent. This technique can be highly efficient and avoids the formation of emulsions that can occur in conventional liquid-liquid extraction. unibo.it

For specific research applications, affinity chromatography can be employed for highly selective isolation. This technique involves using a stationary phase that has a specific binding affinity for the target molecule. While often used for biomolecules like proteins, the principle can be adapted for other compounds. nih.gov For instance, a custom affinity column could be designed with ligands that specifically bind to the dual carboxyl groups of dicarboxylic acids, allowing for their selective capture and subsequent elution in a purified form.

Applications of Heneicosanedioic Acid and Its Derivatives in Materials Science and Industrial Chemistry

Heneicosanedioic Acid as a Monomer in Polymer Chemistry Research

Long-chain dicarboxylic acids are valuable monomers for creating high-performance polymers, and this compound, with its 21-carbon backbone, is a noteworthy candidate in this field. acs.org The long methylene (B1212753) sequence can impart desirable properties such as flexibility and hydrophobicity to the resulting polymers. acs.org

Synthesis and Characterization of Polyesters and Polyamides from this compound

The synthesis of polyesters and polyamides from this compound follows established polycondensation methods. These reactions typically involve the condensation of the dicarboxylic acid with a suitable diol or diamine, respectively. ncl.res.in

Research has been conducted on the synthesis of semicrystalline polyesters from 2,3-butanediol (B46004) and long-chain aliphatic dicarboxylic acids, including this compound (C21 diacid). acs.org High molecular weight polyesters have been successfully obtained, exhibiting properties that make them interesting for various applications. acs.org

Table 1: Properties of Polyester synthesized from this compound and 2,3-Butanediol

| Property | Value |

|---|---|

| Melting Point (Tm) | High |

| Crystal Structure | Polyethylene-like |

| Mechanical Properties | Ductile |

Data sourced from research on semicrystalline thermoplastic ductile polyesters. acs.org

While specific research detailing the synthesis of polyamides exclusively from this compound is not extensively documented in the provided results, the general principles of polyamide synthesis from long-chain dicarboxylic acids are well-established. nih.govrasayanjournal.co.in These polyamides are known for their excellent mechanical and thermal properties. ncl.res.in The synthesis often employs methods like the Yamazaki-Higashi phosphorylation reaction for direct polycondensation. rasayanjournal.co.in The properties of such polyamides are influenced by the length of the aliphatic chain and the nature of the diamine used. tue.nl

Table 2: General Characteristics of Polyamides from Long-Chain Dicarboxylic Acids

| Characteristic | Description |

|---|---|

| Synthesis Method | Step-growth polycondensation of diacids with diamines. nih.gov |

| Key Properties | High thermal stability and mechanical strength. ncl.res.in |

| Influencing Factors | Chain length of dicarboxylic acid and diamine structure. tue.nl |

| Solubility | Often soluble in polar aprotic solvents like NMP and DMF. ncl.res.in |

This table represents general trends for polyamides derived from long-chain dicarboxylic acids.

Development of Biodegradable Polymers Incorporating this compound

Aliphatic polyesters are a significant class of biodegradable polymers due to their hydrolyzable ester bonds. nih.govmdpi.com The incorporation of long-chain dicarboxylic acids like this compound is a promising strategy for developing new biodegradable materials. mdpi.com The rate of enzymatic degradation of these polyesters is influenced by factors such as their crystallinity and the specific monomer composition. nih.govmdpi.com

Research on the enzymatic degradation of long-chain aliphatic polyesters has shown that their biodegradability can be tuned. For instance, the structure of the diol component can significantly affect the rate of hydrolysis. nih.govacs.org Polyesters with lower crystallinity tend to exhibit faster degradation rates. acs.org While specific studies on the biodegradation of polymers derived solely from this compound are not detailed in the search results, the general behavior of similar long-chain aliphatic polyesters suggests that they would be susceptible to enzymatic degradation. researchgate.netresearchgate.net

Research into this compound for the Production of Specialty Chemicals and Intermediates (e.g., macrocyclic ketones)

Long-chain dicarboxylic acids are valuable precursors for the synthesis of specialty chemicals, including macrocyclic ketones, which are important in the fragrance and pharmaceutical industries. google.comnih.gov Various synthetic methodologies have been developed for the synthesis of macrocycles from dicarboxylic acids. nih.gov While the direct synthesis of macrocyclic ketones from this compound is not explicitly detailed in the provided search results, the general synthetic routes are applicable. researchgate.netnih.gov

Exploration of this compound in Sustainable Industrial Processes and Biorefinery Concepts (e.g., plastic waste valorization)

The production of dicarboxylic acids from the valorization of plastic waste is an emerging area of research within sustainable industrial chemistry and biorefinery concepts. researchgate.net Several studies have focused on the catalytic oxidation of polyethylene, a major component of plastic waste, to produce aliphatic dicarboxylic acids. researchgate.netbohrium.comaalto.fichinesechemsoc.org These processes offer a potential route to produce long-chain dicarboxylic acids from non-fossil fuel feedstocks. bohrium.com

While the direct synthesis of this compound from plastic waste is not explicitly mentioned, the production of a mixture of dicarboxylic acids has been reported. researchgate.netchinesechemsoc.orgnih.gov Techno-economic and life cycle assessments of plastic waste valorization processes are being conducted to evaluate their economic viability and environmental impact. acs.orgrsc.orgrsc.orgrepec.orgacs.org These analyses are crucial for the development of sustainable biorefinery models for the production of valuable chemicals from waste streams. nih.gov

Emerging Research Frontiers and Future Perspectives for Heneicosanedioic Acid Studies

Integration of Heneicosanedioic Acid Research within Green Chemistry Principles and Sustainable Production Paradigms

The integration of green chemistry principles is fundamentally reshaping the production landscape for long-chain dicarboxylic acids, including this compound. This paradigm shift is a response to growing environmental concerns and the need to move away from a fossil fuel-dependent chemical industry. nih.govacs.org The core of this approach is the utilization of renewable feedstocks, such as plant oils and fatty acids, as starting materials for biotechnological conversion processes. researchgate.netfraunhofer.de

The principles of green chemistry are deeply embedded in the bio-based production of LCDAs:

Use of Renewable Feedstocks : Instead of petroleum-based hydrocarbons, biotechnological routes use renewable resources like rapeseed oil, coconut oil, or oleic acid. fraunhofer.deacs.org This aligns with the seventh principle of green chemistry, reducing depletion of finite resources. acs.org

Waste Prevention : Biocatalytic processes are highly selective, minimizing the formation of by-products and thus preventing waste, which is a core tenet of green chemistry. researchgate.netacs.org This contrasts sharply with traditional chemical syntheses of LCDAs, which can be complex and generate significant waste streams. researchgate.netfraunhofer.de

Catalysis : The use of enzymes and whole-cell biocatalysts is central to these sustainable pathways. These catalysts are highly efficient and specific, operating under mild conditions (ambient temperature and pressure), which reduces energy consumption. acs.orgfrontiersin.org

Safer Chemistry : Biotechnological production avoids the use of harsh or toxic reagents often required in conventional organic synthesis, contributing to safer manufacturing processes. tum.de

The transition to a bio-based economy promotes a circular model where waste streams from one industry (e.g., agriculture) can become the feedstock for another, further enhancing sustainability. researchgate.net The production of this compound through these green paradigms not only offers a more environmentally friendly alternative but also opens up possibilities for creating novel bio-based materials. researchgate.net

Development of Novel Catalytic Systems and Biocatalytic Processes for this compound Synthesis

At the forefront of sustainable production are novel biocatalytic systems designed for the efficient synthesis of this compound and other LCDAs. The primary biochemical route exploited is the ω-oxidation pathway, naturally present in some microorganisms like yeasts of the genus Candida. fraunhofer.deresearchgate.net This pathway converts fatty acids to their corresponding dicarboxylic acids through a series of enzymatic reactions. frontiersin.orgnih.gov

Whole-Cell Biocatalysis: Research has focused on optimizing microbial strains to become efficient "cell factories." Key strategies include:

Metabolic Engineering : Scientists genetically modify microorganisms to enhance the desired metabolic pathway. A crucial step is the deactivation or "knock-out" of the competing β-oxidation pathway, which naturally degrades fatty acids and the dicarboxylic acid products. fraunhofer.deresearchgate.net By blocking β-oxidation, the synthesized this compound can accumulate in the cell to high concentrations. fraunhofer.de

Host Selection and Engineering : While Candida tropicalis is a well-known producer, its pathogenic nature (Biosafety Level 2) hinders large-scale industrial use. fraunhofer.de Consequently, research is exploring and engineering non-pathogenic, "Generally Recognized As Safe" (GRAS) hosts like Pichia guilliermondii, Yarrowia lipolytica, and Escherichia coli. nih.govfraunhofer.deacs.orgfraunhofer.de

Process Optimization : Fermentation conditions, such as substrate feeding strategies (fed-batch processes), have been optimized to achieve high yields, with dicarboxylic acid concentrations reaching up to 100 g/L in lab-scale bioreactors for certain LCDAs. fraunhofer.de

Cell-Free Catalytic Systems: A more recent and highly innovative approach is the use of cell-free protein synthesis (CFPS) and multi-enzyme cascades. sdu.dknih.gov In this method, the necessary enzymes of the ω-oxidation pathway (e.g., cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases) are produced and combined in vitro. researchgate.netsdu.dk This cell-free approach offers several advantages:

Elimination of Cellular Constraints : It bypasses issues related to cell wall permeability, metabolic burden on the host cell, and product toxicity to the microorganism. sdu.dk

Enhanced Control : The reaction environment can be precisely controlled, optimizing enzyme concentrations and removing inhibitory feedback loops that exist within a living cell. sdu.dkresearchgate.net

High Purity and Selectivity : By using only the required enzymes, the formation of unwanted by-products is significantly reduced. sdu.dk

These advanced catalytic systems represent a significant leap towards creating highly efficient, controllable, and sustainable manufacturing processes for this compound.

| Catalytic System | Description | Key Organisms/Components | Advantages | Challenges |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | Uses genetically modified microorganisms to convert fatty acids to LCDAs via fermentation. fraunhofer.defraunhofer.de | Candida sp., Yarrowia lipolytica, engineered E. coli. nih.govfraunhofer.deacs.org | Established fermentation technology; self-regenerating catalyst. | Product toxicity to host, complex downstream processing, metabolic burden. sdu.dk |

| Cell-Free Enzyme Cascades | Combines purified enzymes of the ω-oxidation pathway in an in vitro reaction vessel. sdu.dkresearchgate.net | Cytochrome P450s, alcohol/aldehyde dehydrogenases. researchgate.netnih.gov | High purity, precise process control, circumvents cell toxicity issues. sdu.dk | Enzyme stability and cost, cofactor regeneration required. |

Unexplored Biochemical Roles and Potential Non-Polymeric Industrial Applications of this compound

While the primary industrial interest in this compound has been as a monomer for specialty polyamides and polyesters, emerging research is shedding light on its biochemical significance and potential for a wider range of applications. researchgate.netnih.gov

Biochemical Roles: this compound is a product of fatty acid ω-oxidation, an alternative metabolic pathway to the more common β-oxidation. nih.gov This pathway becomes particularly active under conditions of high lipid levels or when mitochondrial β-oxidation is impaired. nih.gov The resulting dicarboxylic acids are further metabolized in peroxisomes. nih.gov The formation of this compound and other LCDAs can be seen as a metabolic overflow mechanism to handle excess fatty acids, potentially mitigating their toxic effects. nih.gov Further research into the precise signaling and regulatory roles of these very-long-chain dicarboxylic acids within cellular metabolism is a key frontier.

Potential Non-Polymeric Applications: The unique properties conferred by its long 21-carbon chain open up diverse industrial applications beyond polymers. By analogy with other long-chain dicarboxylic acids, this compound and its derivatives are being explored in several high-value sectors:

Advanced Lubricants and Corrosion Inhibitors : The long hydrocarbon chain provides excellent lubricating properties and the two carboxylic acid groups allow for strong adhesion to metal surfaces, creating protective films that inhibit corrosion. researchgate.netsemanticscholar.orgpalmarychem.com

Plasticizers : As with other LCDAs, esters of this compound can be used as bio-based plasticizers, imparting flexibility to polymers like PVC. palmarychem.com

Cosmetics and Pharmaceuticals : Medium and long-chain dicarboxylic acids are finding use in cosmetics for their anti-inflammatory and antimicrobial properties. researchgate.netnih.gov The potential for this compound in skincare formulations or as a precursor for synthesizing active pharmaceutical ingredients is an area of active investigation. nih.govcymitquimica.com

Surfactants and Cleaners : A structurally related C21 dicarboxylic acid has been shown to possess unique surfactant properties, with its salts exhibiting high water solubility and utility in industrial cleaners and floor polishes. semanticscholar.org

| Application Area | Function/Property | Rationale |

|---|---|---|

| Lubricants | Base oil or additive | Long aliphatic chain provides lubricity; terminal acid groups for surface adhesion. palmarychem.com |

| Corrosion Inhibitors | Protective film former | Strong adsorption onto metal surfaces via carboxyl groups. semanticscholar.org |

| Plasticizers | Flexibility enhancer | Increases polymer chain mobility. palmarychem.com |

| Cosmetics | Active ingredient | Potential antimicrobial and anti-inflammatory properties. researchgate.netnih.gov |

| Specialty Surfactants | Emulsifier/Cleaner | Amphiphilic nature with a long hydrophobic tail and two hydrophilic heads. semanticscholar.org |

The exploration of these non-polymeric roles is crucial for maximizing the value derived from bio-based this compound, creating a more diverse and resilient market for this versatile chemical.

Q & A

Q. How can systematic reviews optimize the synthesis of fragmented data on this compound’s physicochemical properties?

- Methodological Guidance : Follow PRISMA guidelines to screen literature. Extract data into a matrix (columns: property, method, value; rows: studies) and identify gaps (e.g., missing logP values) .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing conflicting spectral data for this compound?

- Methodological Guidance : Disclose instrumentation calibration details (e.g., NMR shim settings) and raw data in supplementary materials. Discuss potential solvent impurities or hydrate formation .

Q. How should researchers document synthetic procedures to enable reproducibility without overcrowding the main manuscript?

- Methodological Guidance : In the main text, summarize key steps (e.g., "The diacid was isolated via recrystallization from ethanol/water (3:1)"). Provide full details (e.g., stirring times, vacuum pressures) in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.